3-Hydroxy-2-isopropylbenzamide
Description
3-Hydroxy-2-isopropylbenzamide (IUPAC name: 3-hydroxy-N-(propan-2-yl)benzamide) is a substituted benzamide derivative with a hydroxy group at the 3-position and an isopropyl group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, and its molecular weight is 179.22 g/mol. Structurally, the compound combines hydrogen-bonding capability (via the hydroxy group) and steric bulk (via the isopropyl group), which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-7(10(11)13)4-3-5-8(9)12/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
VPDDOJMXLIJDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE can be achieved through several methods. One common approach involves the direct condensation of 3-hydroxybenzoic acid with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE, often involves the use of green chemistry principles. For instance, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as reduced reaction times, high yields, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst
Major Products Formed
Oxidation: Formation of 3-oxo-2-(propan-2-yl)benzamide or 3-carboxy-2-(propan-2-yl)benzamide.
Reduction: Formation of 3-hydroxy-2-(propan-2-yl)aniline.
Substitution: Various substituted benzamides depending on the electrophile used
Scientific Research Applications
3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The hydroxy group can form hydrogen bonds with target proteins, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on functional group similarities and relevance to the provided evidence:
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Hydroxy-2-isopropylbenzamide | C₁₀H₁₃NO₂ | 179.22 | Benzamide, hydroxy, isopropyl |
| 2-Aminobenzamide | C₇H₈N₂O | 136.15 | Benzamide, amino |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 207.27 | Benzamide, hydroxy, tertiary alcohol, methyl |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 140.85 | Carboxylic acid, hydroxy |
Key Observations :
- Hydrogen Bonding: 3-Hydroxy-2-isopropylbenzamide and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide both feature hydroxy groups, enabling hydrogen bonding. In contrast, 2-Aminobenzamide relies on its amino group for intermolecular interactions, which may enhance solubility in polar solvents .
- Acidity : 3-Hydroxybenzoic acid (pKa ~4.5) is significantly more acidic than the hydroxy-substituted benzamides due to its carboxylic acid group .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Lipophilicity) |
|---|---|---|---|
| 3-Hydroxy-2-isopropylbenzamide | Not reported | Moderate (ethanol, acetone) | ~2.1 (estimated) |
| 2-Aminobenzamide | 142–144 | High (water, DMSO) | 0.8 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 98–100 (lit.) | High (methanol, chloroform) | ~1.9 |
| 3-Hydroxybenzoic acid | 200–202 | High (water, ethanol) | 1.3 |
Notes:
- The hydroxy group in 3-Hydroxy-2-isopropylbenzamide likely improves solubility in ethanol compared to purely alkyl-substituted benzamides but reduces water solubility relative to 2-Aminobenzamide .
- The tertiary alcohol in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances its stability in organic solvents, making it suitable for catalytic reactions .
Research Findings and Key Insights
Synthetic Utility: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s synthesis via benzoyl chloride and amino alcohol highlights a scalable route for hydroxy-substituted benzamides, applicable to 3-Hydroxy-2-isopropylbenzamide production .
Catalytic Potential: Hydroxy-containing benzamides demonstrate superior performance in directing metal catalysts (e.g., Pd, Cu) toward selective C–H functionalization compared to non-coordinating analogs .
Biological Activity: 2-Aminobenzamide derivatives exhibit higher bioavailability than hydroxy-substituted benzamides due to enhanced water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
